molecular formula C22H36N4O5 B1662331 Cipemastat CAS No. 190648-49-8

Cipemastat

Numéro de catalogue B1662331
Numéro CAS: 190648-49-8
Poids moléculaire: 436.5 g/mol
Clé InChI: GFUITADOEPNRML-SJORKVTESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cipemastat, also known as Ro 32-3555 and by the tentative trade name Trocade, is a selective inhibitor of matrix metalloproteinase-1 . It has been investigated as an anti-arthritis agent and is being developed by Roche .


Molecular Structure Analysis

Cipemastat has a complex molecular structure with the IUPAC name (2 R ,3 R )-3- (Cyclopentylmethyl)- N -hydroxy-4-oxo-4- (piperidin-1-yl)-2- [ (3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)methyl]butanamide . It contains several functional groups, including a cyclopentylmethyl group, a hydroxyl group, and an imidazolidinone ring .

Applications De Recherche Scientifique

Rheumatoid Arthritis Treatment

Cipemastat, also known as Ro 32-3555, was initially developed as a therapeutic agent for rheumatoid arthritis (RA). It is a selective inhibitor of matrix metalloproteinases (MMPs), particularly MMP-1, which play a significant role in the degradation of the extracellular matrix and are implicated in the joint destruction characteristic of RA . Although clinical trials were conducted, the development of Cipemastat for RA was discontinued due to an unfavorable risk-benefit profile .

Tuberculosis Research

In tuberculosis research, Cipemastat has been studied for its potential to inhibit MMPs, which are involved in the pathology of the disease. A study using a murine model of cavitary tuberculosis showed that Cipemastat paradoxically increased the frequency of cavitation, suggesting a complex role of MMPs in the disease and indicating the need for further research to understand the potential of MMP inhibitors in tuberculosis treatment .

Collagenase Inhibition

Cipemastat exhibits inhibitory effects on several collagenases, including MMP-1, MMP-8, and MMP-13, as well as matrilysin (MMP-7). These enzymes are involved in the breakdown of collagen, which is a critical component of the extracellular matrix. By inhibiting these enzymes, Cipemastat has potential applications in conditions where collagen degradation is a factor .

Impact on Pulmonary Cavitation

The role of Cipemastat in pulmonary cavitation has been explored, particularly in the context of Mycobacterium tuberculosis infection. The drug’s inhibition of MMP-7 was found to increase the frequency of cavitation in infected mice, which has implications for the understanding of lung pathology in tuberculosis .

Osteoarthritis Research

Although not as extensively studied as in RA, the potential of Cipemastat in osteoarthritis research lies in its MMP inhibitory activity. MMPs are known to contribute to cartilage breakdown in osteoarthritis, and inhibitors like Cipemastat could potentially protect against joint destruction .

Drug Development and Pharmacokinetics

Cipemastat has been a subject of interest in the pharmacokinetics field. Studies have been conducted to understand its tolerability, absorption, distribution, metabolism, and excretion in the context of potential therapeutic applications .

Orientations Futures

Cipemastat is currently being developed by Roche as a potential treatment for arthritis . The future directions for this drug will likely depend on the results of ongoing research and clinical trials.

Propriétés

IUPAC Name

(2R,3R)-3-(cyclopentylmethyl)-N-hydroxy-4-oxo-4-piperidin-1-yl-2-[(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)methyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O5/c1-22(2)20(29)26(21(30)24(22)3)14-17(18(27)23-31)16(13-15-9-5-6-10-15)19(28)25-11-7-4-8-12-25/h15-17,31H,4-14H2,1-3H3,(H,23,27)/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUITADOEPNRML-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1C)CC(C(CC2CCCC2)C(=O)N3CCCCC3)C(=O)NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=O)N(C(=O)N1C)C[C@@H]([C@@H](CC2CCCC2)C(=O)N3CCCCC3)C(=O)NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10897569
Record name Cipemastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10897569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cipemastat

CAS RN

190648-49-8
Record name Trocade
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190648-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cipemastat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190648498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cipemastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10897569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIPEMASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02HQ4TYQ60
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cipemastat
Reactant of Route 2
Cipemastat
Reactant of Route 3
Cipemastat
Reactant of Route 4
Cipemastat
Reactant of Route 5
Cipemastat
Reactant of Route 6
Reactant of Route 6
Cipemastat

Q & A

Q1: How does Cipemastat interact with its target and what are the downstream effects?

A: Cipemastat (Ro 32-3555) is a potent inhibitor of matrix metalloproteinases (MMPs), specifically targeting collagenases (MMP-1, -8, and -13) and gelatinase B (MMP-9) []. MMPs are enzymes that degrade extracellular matrix components, playing crucial roles in various physiological and pathological processes, including tissue remodeling, inflammation, and tumor metastasis. By inhibiting MMP activity, Cipemastat can modulate these processes. For instance, in experimental pneumococcal meningitis, Cipemastat reduced hippocampal apoptosis and cortical injury, potentially by decreasing MMP-mediated breakdown of the blood-brain barrier and reducing inflammation [].

Q2: What are the structural characteristics of Cipemastat?

A2: Unfortunately, the provided abstracts don't disclose the detailed molecular formula, weight, or spectroscopic data for Cipemastat. Further research in chemical databases or literature focusing on the compound's chemical synthesis would be necessary to obtain this information.

Q3: Has Cipemastat demonstrated efficacy in preclinical models of disease?

A: Yes, Cipemastat has shown promising results in several preclinical disease models. In a murine model of cavitary tuberculosis, although paradoxically increasing the frequency of cavitation, it reduced mortality rates and brain injury in experimental pneumococcal meningitis [, ]. Additionally, Cipemastat significantly enhanced uterine contraction in pregnant rats by inhibiting MMP-2 and MMP-9, suggesting a potential role in regulating myometrial contractility during pregnancy [].

Q4: Are there concerns about the use of Cipemastat in tuberculosis treatment?

A: Research using a murine model of cavitary tuberculosis found that Cipemastat treatment unexpectedly worsened pathology, increasing cavitation frequency, immunopathology, and mortality []. This highlights the complex role of MMPs in host defense against tuberculosis and suggests that MMP inhibition may have detrimental effects in this context. Further research is needed to fully elucidate the role of MMPs in tuberculosis and to determine the safety and efficacy of MMP inhibitors like Cipemastat as potential adjunctive treatments.

Q5: Are there alternative strategies to target MMPs besides direct inhibition with compounds like Cipemastat?

A: Yes, research has identified alternative strategies to modulate MMP activity beyond direct inhibition. One study demonstrated that tumor cell density regulates MMP expression through the synergistic signaling of Interleukin 6 (IL-6) and Interleukin 8 (IL-8) []. By simultaneously inhibiting IL-6 and IL-8 receptors using Tocilizumab and Reparixin, researchers observed decreased MMP expression and reduced metastasis in mouse xenograft models []. This suggests that targeting upstream signaling pathways regulating MMP expression could be a viable alternative to direct MMP inhibition.

Q6: What analytical techniques were employed in the study of Cipemastat?

A6: The provided abstracts mention various analytical techniques used in Cipemastat research. These include:

  • Radiolabeling: Synthesis of carbon-14 labeled and deuterated Cipemastat for measurement in biological fluids [].
  • Isometric Contraction Measurement: Assessing the effect of Cipemastat on myometrial contractility in rat uteri [].
  • RT-PCR, Western Blot, and Gelatin Zymography: Measuring MMP expression and activity in various tissues [, ].
  • Histomorphometry: Assessing hippocampal apoptosis and cortical necrosis in brain tissue [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.